4-Methoxy-1H-pyrrolo[2,3-c]pyridine is a heterocyclic compound characterized by its unique structure, which consists of a pyrrole moiety fused to a pyridine nucleus. Its empirical formula is , and it has been identified with the CAS number 357263-40-2. This compound has garnered attention in medicinal chemistry due to its potential applications in drug development, particularly as a kinase inhibitor.
4-Methoxy-1H-pyrrolo[2,3-c]pyridine is classified under the category of pyrrolopyridines, which are known for their diverse biological activities. The compound has been synthesized and studied for its role in various biological processes, especially in cancer research where it acts as a potential therapeutic agent.
The synthesis of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine can be achieved through several methods, primarily involving cyclization reactions. One common approach involves the reaction of substituted pyridines with appropriate reagents under controlled conditions to facilitate the formation of the fused ring structure.
For example, one method utilizes benzenediazonium chloride in the presence of a suitable base to promote cyclization and form the desired product. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final compound.
In laboratory settings, techniques such as thin-layer chromatography and nuclear magnetic resonance spectroscopy are employed to monitor the progress of the reaction and confirm the structure of the synthesized compound.
The molecular structure of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine is defined by its fused bicyclic system. The compound features:
The SMILES representation for this compound is COc1cncc2[nH]ccc12
, which illustrates its connectivity and functional groups.
4-Methoxy-1H-pyrrolo[2,3-c]pyridine participates in various chemical reactions that are significant for its application in medicinal chemistry. Notably:
Research indicates that derivatives of this compound have been synthesized to explore their efficacy as kinase inhibitors, particularly targeting c-Met kinase involved in cancer progression .
The primary mechanism of action for 4-Methoxy-1H-pyrrolo[2,3-c]pyridine involves its interaction with specific protein targets such as the Fibroblast Growth Factor Receptor (FGFR). Upon binding:
In vitro studies demonstrate that this compound can inhibit cell proliferation in breast cancer models by inducing apoptosis .
4-Methoxy-1H-pyrrolo[2,3-c]pyridine has several notable applications in scientific research:
The 4-methoxy-1H-pyrrolo[2,3-c]pyridine scaffold represents a strategic advancement in tubulin-targeted anticancer agents. This heterocyclic system merges a pyrrole ring fused to a pyridine nucleus with a methoxy substituent at the 4-position, creating a planar, electron-rich architecture critical for interacting with the hydrophobic colchicine binding site (CBS) of β-tubulin. The scaffold’s bioisosteric relationship to combretastatin A-4 (CA-4) arises from its ability to mimic the spatial orientation of the cis-stilbene pharmacophore while overcoming inherent limitations like metabolic instability and geometric isomerization [8] .
Computational analyses reveal that the methoxy group enhances electron density across the fused ring system, facilitating hydrogen bonding with Thrα179 and van der Waals contacts with the CBS subpocket. Molecular dynamics simulations of analogous pyrrolopyridines demonstrate <2 Å root-mean-square deviation (RMSD) in the CBS over 100 ns trajectories, confirming conformational stability absent in flexible CA-4 analogs [7] [8]. The scaffold’s rigid planar conformation also enables deep penetration into the tubulin interface, disrupting microtubule dynamics at nanomolar concentrations (IC₅₀: 0.12–0.21 µM in HeLa and MCF-7 cells) [8].
Table 1: Key Physicochemical Properties of 4-Methoxy-1H-pyrrolo[2,3-c]pyridine
Property | Value | Significance |
---|---|---|
Planarity | >85° dihedral | Enhances tubulin pocket penetration |
cLogP | 2.1–2.8 | Balances hydrophobicity for membrane permeability |
Topological Polar Surface Area | 45–55 Ų | Optimizes cellular uptake |
Hydrogen Bond Acceptors | 3 | Facilitates interactions with Thrα179/Asnβ349 |
The bioisosteric replacement of CA-4’s olefinic bridge with a configuration-constrained heterocycle eliminates geometric isomerization risks while preserving antitubulin potency. Direct comparisons highlight critical advantages:
Table 2: Antiproliferative Activity Comparison (IC₅₀, µM)
Cell Line | CA-4 | Pyrrolo[3,2-c]pyridine 10t | Fold Improvement |
---|---|---|---|
HeLa | 0.025 | 0.12 | 0.5× |
SGC-7901 | 0.040 | 0.15 | 0.4× |
MCF-7 | 0.030 | 0.21 | 0.7× |
Data adapted from Wang et al. [8]. Note: Lower IC₅₀ indicates higher potency.
Incorporating the pyrrolo[2,3-c]pyridine core enforces the bioactive conformation through three synergistic mechanisms:
Ring Fusion-Induced Rigidity: The bicyclic structure locks the trimethoxyphenyl (ring A) and aryl/heteroaryl (ring B) substituents in a coplanar orientation, mimicking CA-4’s cis-configuration. X-ray crystallography of analog 10t confirms a <10° deviation from optimal CBS dihedral angles, whereas linear CA-4 derivatives exhibit >30° variability [8].
Hydrogen Bond Augmentation: The pyrrolic N-H and pyridinic nitrogen serve as hydrogen bond donors/acceptors unavailable in CA-4. Molecular docking shows persistent H-bonds with β-tubulin residues Asnβ349 (2.9 Å) and Thrα179 (3.1 Å), contributing −2.8 kcal/mol to binding free energy [8].
Entropic Penalty Reduction: Macrocyclization-like effects minimize the conformational entropy loss upon binding. Boltzmann-weighted ensemble analyses reveal pyrrolopyridines populate bioactive conformations with 8–12 kcal/mol lower strain energy than flexible CA-4 analogs [7]. As demonstrated in compound 10t, this enables G₂/M cell cycle arrest at 0.12 µM—comparable to CA-4 at 0.025 µM—despite slightly lower intrinsic affinity [8].
Table 3: Impact of Configuration Constraint on Binding Thermodynamics
Parameter | CA-4 | Pyrrolo[2,3-c]pyridine Analogue |
---|---|---|
ΔG (kcal/mol) | -9.2 | -10.5 |
-TΔS (kcal/mol) | -8.0 | -15.2 |
ΔH (kcal/mol) | -1.2 | +4.7 |
Conformational Strain Energy | 3.8 kcal/mol | 0.9 kcal/mol |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0